molecular formula C16H23N5O5 B14437031 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((4-(4-morpholinylmethyl)-1,3-dioxolan-2-yl)methyl)- CAS No. 80020-23-1

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((4-(4-morpholinylmethyl)-1,3-dioxolan-2-yl)methyl)-

Katalognummer: B14437031
CAS-Nummer: 80020-23-1
Molekulargewicht: 365.38 g/mol
InChI-Schlüssel: PASPNMNFZXXSGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((4-(4-morpholinylmethyl)-1,3-dioxolan-2-yl)methyl)- is a complex organic compound with a purine base structure

Vorbereitungsmethoden

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((4-(4-morpholinylmethyl)-1,3-dioxolan-2-yl)methyl)- involves multiple steps. The synthetic route typically starts with the preparation of the purine base, followed by the introduction of the morpholinylmethyl and dioxolan groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((4-(4-morpholinylmethyl)-1,3-dioxolan-2-yl)methyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and its interactions with biological macromolecules. In medicine, it is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways. In industry, it is used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((4-(4-morpholinylmethyl)-1,3-dioxolan-2-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Vergleich Mit ähnlichen Verbindungen

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((4-(4-morpholinylmethyl)-1,3-dioxolan-2-yl)methyl)- can be compared with other similar compounds, such as other purine derivatives. These compounds may share similar chemical structures but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

80020-23-1

Molekularformel

C16H23N5O5

Molekulargewicht

365.38 g/mol

IUPAC-Name

1,3-dimethyl-7-[[4-(morpholin-4-ylmethyl)-1,3-dioxolan-2-yl]methyl]purine-2,6-dione

InChI

InChI=1S/C16H23N5O5/c1-18-14-13(15(22)19(2)16(18)23)21(10-17-14)8-12-25-9-11(26-12)7-20-3-5-24-6-4-20/h10-12H,3-9H2,1-2H3

InChI-Schlüssel

PASPNMNFZXXSGT-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCC(O3)CN4CCOCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.